

An In-depth Technical Guide to 4-Ethylbenzophenone: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

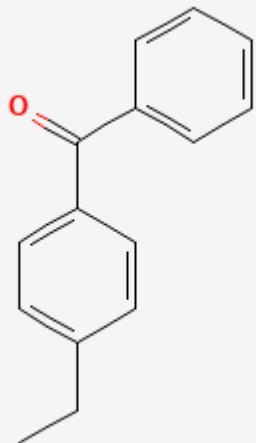
Compound Name: **4-Ethylbenzophenone**

Cat. No.: **B099735**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Ethylbenzophenone**, a substituted aromatic ketone with significant applications in organic synthesis and materials science. This document details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis and characterization. Furthermore, it explores its role as a versatile building block in the development of novel chemical entities and its applications as a photoinitiator, with a focus on its relevance to the pharmaceutical and drug development sectors.


Molecular Structure and IUPAC Nomenclature

4-Ethylbenzophenone is a diarylketone characterized by a benzoyl group attached to a phenyl ring which is substituted with an ethyl group at the para position.

IUPAC Name: (4-ethylphenyl)(phenyl)methanone[[1](#)]

Synonyms: p-Ethylbenzophenone, 4-Ethylphenyl phenyl ketone

The molecular structure of **4-Ethylbenzophenone** is depicted in Figure 1.

Figure 1. 2D Molecular Structure of **4-Ethylbenzophenone**.

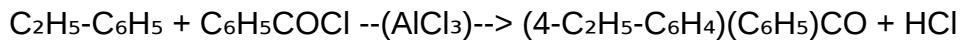
Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **4-Ethylbenzophenone** is presented in the tables below. This data is essential for its identification, purification, and application in various experimental settings.

Table 1: Physicochemical Properties of **4-Ethylbenzophenone**

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₄ O	[1]
Molecular Weight	210.27 g/mol	[1]
CAS Number	18220-90-1	[1]
Appearance	White to off-white crystalline solid	
Boiling Point	348 °C	
Density	1.069 g/cm ³	
Solubility	Insoluble in water; soluble in organic solvents like ethanol, acetone, and diethyl ether.	

Table 2: Spectroscopic Data for **4-Ethylbenzophenone**


Spectroscopic Technique	Key Data Points
¹³ C NMR (CDCl ₃)	Carbonyl (C=O): ~196 ppm; Quaternary carbons: ~144 ppm, ~138 ppm, ~135 ppm; Aromatic CH: ~132-128 ppm; Ethyl CH ₂ : ~29 ppm; Ethyl CH ₃ : ~15 ppm.[2][3]
Mass Spectrometry (EI)	Molecular Ion (M ⁺): m/z 182; Key Fragments: m/z 105 (benzoyl cation), m/z 77 (phenyl cation), m/z 119 (ethylbenzoyl cation).[4][5]
Infrared (IR) Spectroscopy	C=O stretch: ~1660 cm ⁻¹ ; Aromatic C-H stretch: ~3060 cm ⁻¹ ; Aliphatic C-H stretch: ~2970 cm ⁻¹ .

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of **4-Ethylbenzophenone**.

The most common and efficient method for the synthesis of **4-Ethylbenzophenone** is the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl_3).

Reaction Scheme:

Experimental Procedure:

- **Reaction Setup:** A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolved HCl gas. The apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Charging:** Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (CH_2Cl_2) or carbon disulfide (CS_2) in the reaction flask and cooled in an ice bath.
- **Addition of Reactants:** Ethylbenzene (1.0 equivalent) is added to the stirred suspension. Benzoyl chloride (1.0 equivalent) is then added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **4-Ethylbenzophenone**.

Optimization of Yield:

The yield of the Friedel-Crafts acylation can be influenced by several factors including reaction time, temperature, and the ratio of reactants and catalyst. Bayesian optimization has been shown to be an effective tool for optimizing reaction conditions to achieve higher yields in complex chemical syntheses.[6][7]

¹³C NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 20-50 mg of the purified **4-Ethylbenzophenone** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) in an NMR tube.
- Instrumental Parameters: Acquire the ¹³C NMR spectrum on a 400 MHz or higher field NMR spectrometer. A standard proton-decoupled pulse program is used. Key parameters include a spectral width of 0-220 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 2-5 seconds.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. The chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 77.16 ppm).
- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions: Inject 1 μL of the sample solution into a GC equipped with a capillary column (e.g., HP-5MS). A typical temperature program starts at 100 °C, holds for 2 minutes, then ramps to 280 °C at a rate of 10 °C/min, and holds for 5 minutes. The injector and transfer line temperatures are typically set to 250 °C and 280 °C, respectively.
- MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is acquired over a mass range of m/z 40-400.
- Data Analysis: The resulting chromatogram will show the retention time of **4-Ethylbenzophenone**, and the mass spectrum will display its molecular ion peak and characteristic fragmentation pattern.

Applications in Drug Development and Research

Benzophenones are a class of compounds with diverse applications in the pharmaceutical industry, primarily as photoinitiators and as versatile chemical building blocks for the synthesis of more complex molecules.[\[1\]](#)

Benzophenone and its derivatives are widely used as Type II photoinitiators in UV-curing applications.[\[8\]](#)[\[9\]](#)[\[10\]](#) Upon absorption of UV light, the benzophenone molecule is promoted to an excited triplet state. This excited state can then abstract a hydrogen atom from a suitable donor molecule (e.g., an amine or a thiol) to generate free radicals, which in turn initiate polymerization. This property is particularly valuable in the fabrication of polymer-based drug delivery systems, hydrogels for tissue engineering, and in 3D printing of medical devices.[\[11\]](#) The use of polymeric photoinitiators containing benzophenone moieties can reduce the migration of small molecule initiators, which is a critical consideration for biomedical applications.

The benzophenone scaffold is present in a number of biologically active compounds and serves as a key intermediate in the synthesis of various pharmaceuticals. While there are no major drugs directly synthesized from **4-Ethylbenzophenone**, its structural motif is of interest in medicinal chemistry. For example, derivatives of 4-hydroxybenzophenone are precursors to poly(arylene ether ketones) and have been utilized in the synthesis of compounds with potential therapeutic activities.[\[12\]](#)[\[13\]](#)[\[14\]](#) The reactivity of the carbonyl group and the potential for further functionalization of the aromatic rings make **4-Ethylbenzophenone** a valuable starting material for the generation of compound libraries for high-throughput screening.

Signaling Pathways and Future Research Directions

While direct modulation of specific signaling pathways by **4-Ethylbenzophenone** has not been extensively reported, many structurally related phenolic compounds and other phytochemicals are known to interact with key cellular signaling cascades, such as the NF- κ B and MAPK pathways.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) These pathways are crucial in regulating inflammation, cell proliferation, and apoptosis, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.

The benzophenone scaffold offers a template for the design of novel kinase inhibitors. A general workflow for screening such compounds is presented below. Given its structural features, **4-Ethylbenzophenone** and its derivatives represent an interesting area for future

investigation into their potential to modulate these and other signaling pathways, which could lead to the discovery of new therapeutic agents.

Visualizations

Figure 2. General Workflow for Synthesis and Characterization of 4-Ethylbenzophenone

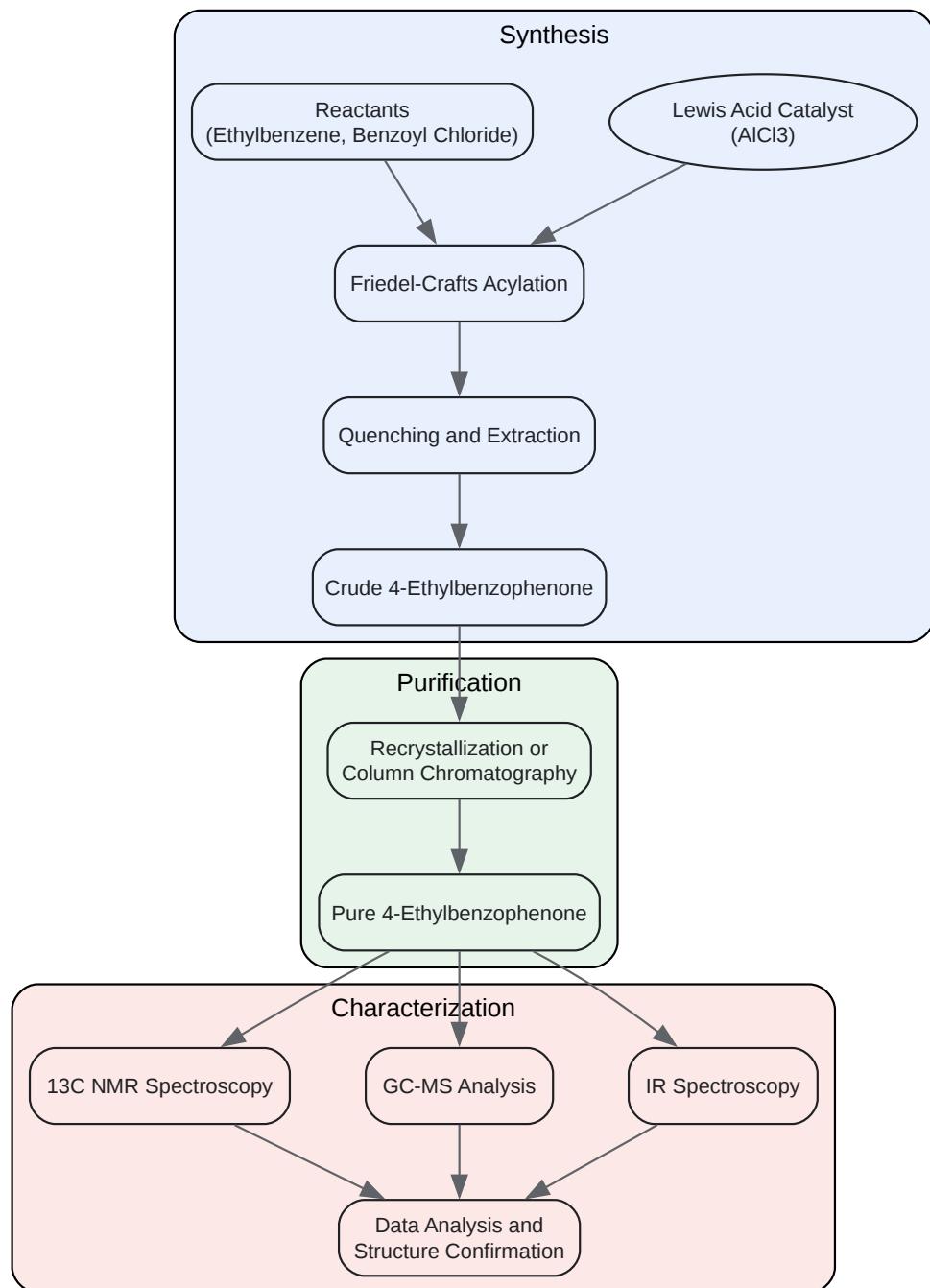
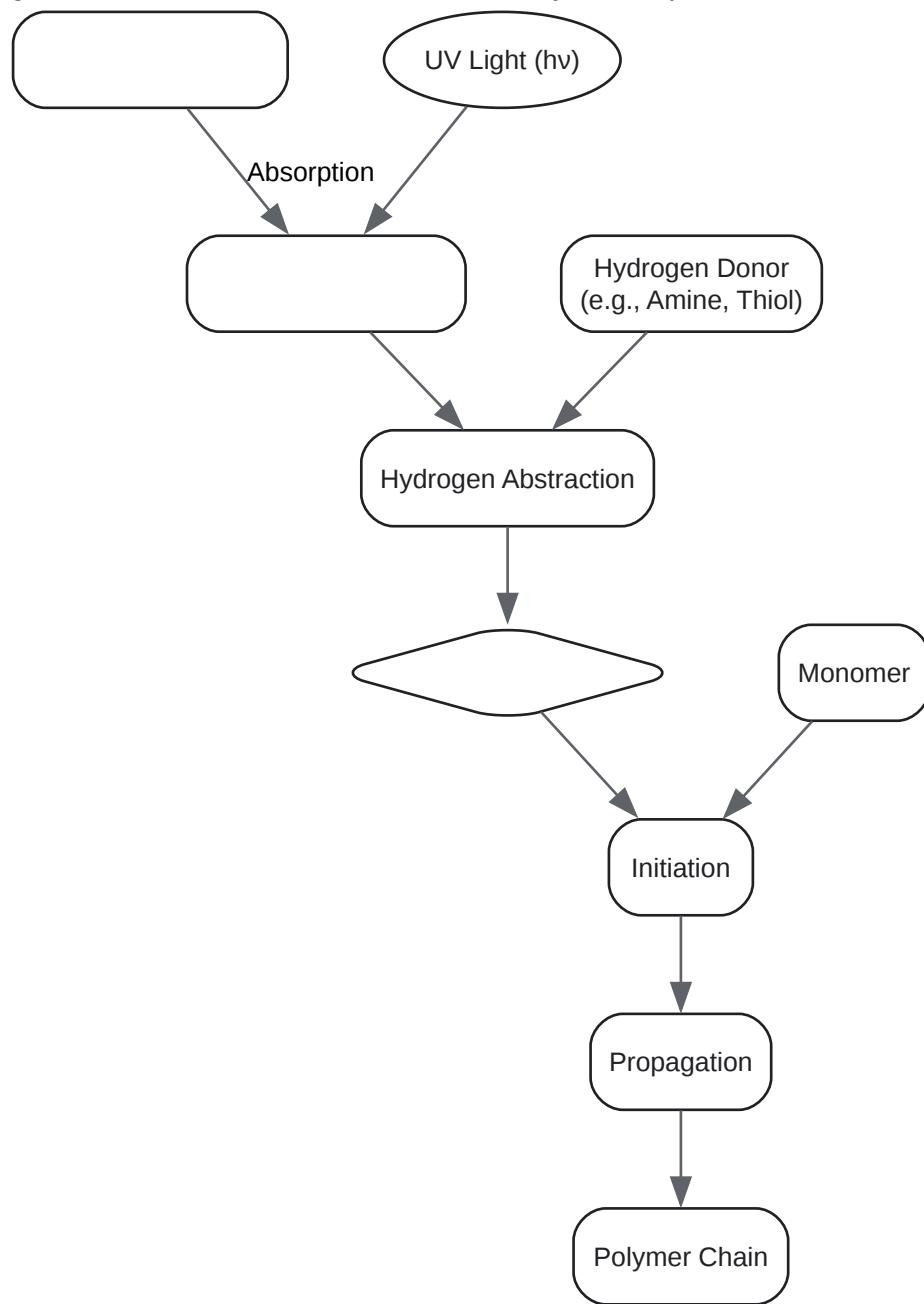
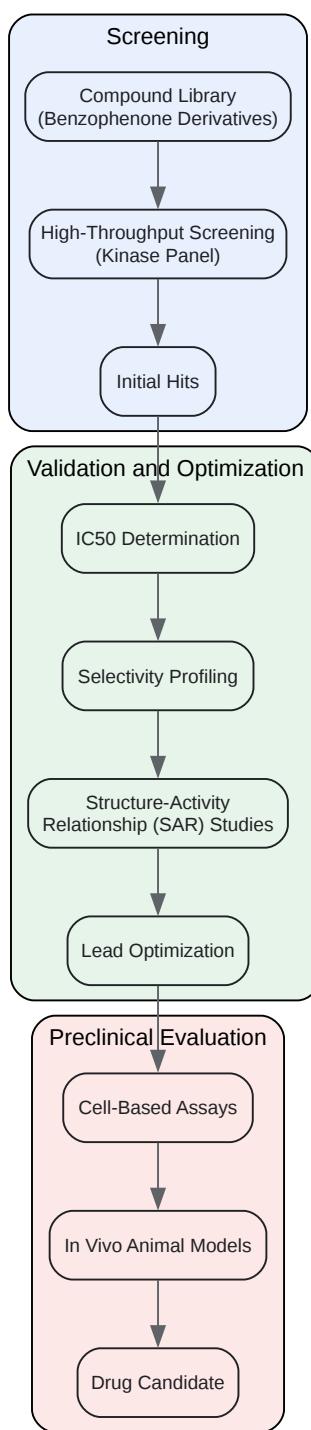



[Click to download full resolution via product page](#)**Caption: General Workflow for Synthesis and Characterization of 4-Ethylbenzophenone.**

Figure 3. Mechanism of Photoinitiation by Benzophenone Derivatives

[Click to download full resolution via product page](#)

Caption: Mechanism of Photoinitiation by Benzophenone Derivatives.

Figure 4. Workflow for Screening Benzophenone Derivatives as Kinase Inhibitors

[Click to download full resolution via product page](#)

Caption: Workflow for Screening Benzophenone Derivatives as Kinase Inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cshifts [sites.science.oregonstate.edu]
- 3. compoundchem.com [compoundchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. Bayesian reaction optimization as a tool for chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Novel polymeric photoinitiators with side-chain benzophenone: Facile synthesis and photopolymerization properties witho... [ouci.dntb.gov.ua]
- 12. data.epo.org [data.epo.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. AU733422B2 - Methods for the preparation of benzophenone derivatives - Google Patents [patents.google.com]
- 15. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 16. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of the NF- κ B and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Eupatilin Inhibits Reactive Oxygen Species Generation via Akt/NF- κ B/MAPK Signaling Pathways in Particulate Matter-Exposed Human Bronchial Epithelial Cells [mdpi.com]
- 19. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Ethylbenzophenone: Molecular Structure, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099735#molecular-structure-and-iupac-name-of-4-ethylbenzophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com